molecular formula C14H13N5O B10897844 1,6-dimethyl-N-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1,6-dimethyl-N-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10897844
M. Wt: 267.29 g/mol
InChI Key: XUSYICCUEBGAQU-UHFFFAOYSA-N
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Description

1,6-DIMETHYL-N~4~-(2-PYRIDYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-DIMETHYL-N~4~-(2-PYRIDYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-pyridylhydrazine with 1,3-diketones can yield the pyrazolo[3,4-b]pyridine core .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and specific reaction conditions can be tailored to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

1,6-DIMETHYL-N~4~-(2-PYRIDYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1,6-DIMETHYL-N~4~-(2-PYRIDYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,6-DIMETHYL-N~4~-(2-PYRIDYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-DIMETHYL-N~4~-(2-PYRIDYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C14H13N5O

Molecular Weight

267.29 g/mol

IUPAC Name

1,6-dimethyl-N-pyridin-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C14H13N5O/c1-9-7-10(11-8-16-19(2)13(11)17-9)14(20)18-12-5-3-4-6-15-12/h3-8H,1-2H3,(H,15,18,20)

InChI Key

XUSYICCUEBGAQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C)C(=O)NC3=CC=CC=N3

Origin of Product

United States

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